molecular formula C15H13I2NO4 B046592 O-(4-Hydroxy-3,5-diiodophenyl)-L-tyrosine CAS No. 4192-14-7

O-(4-Hydroxy-3,5-diiodophenyl)-L-tyrosine

Cat. No.: B046592
CAS No.: 4192-14-7
M. Wt: 525.08 g/mol
InChI Key: LROTZSUGDZPWDN-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-(4-Hydroxy-3,5-diiodophenyl)-L-tyrosine is a compound that belongs to the class of iodinated tyrosine derivatives. It is structurally characterized by the presence of two iodine atoms attached to the phenyl ring of the tyrosine molecule. This compound is significant in various biochemical and medical contexts due to its unique properties and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(4-Hydroxy-3,5-diiodophenyl)-L-tyrosine typically involves the iodination of L-tyrosine. The process begins with the protection of the amino and carboxyl groups of L-tyrosine to prevent unwanted side reactions. The phenolic hydroxyl group is then iodinated using iodine or iodinating agents such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions. After iodination, the protecting groups are removed to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

O-(4-Hydroxy-3,5-diiodophenyl)-L-tyrosine undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The iodine atoms can be reduced to form deiodinated derivatives.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as thiols, amines, or halides in the presence of catalysts or under specific pH conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Deiodinated tyrosine derivatives.

    Substitution: Various substituted tyrosine derivatives depending on the nucleophile used.

Scientific Research Applications

O-(4-Hydroxy-3,5-diiodophenyl)-L-tyrosine has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex iodinated compounds.

    Biology: Studied for its role in thyroid hormone synthesis and metabolism.

    Medicine: Investigated for its potential therapeutic applications in thyroid disorders and as a radiolabeled compound for diagnostic imaging.

    Industry: Utilized in the production of iodinated contrast agents for medical imaging.

Mechanism of Action

The mechanism of action of O-(4-Hydroxy-3,5-diiodophenyl)-L-tyrosine involves its incorporation into thyroid hormones. It serves as a substrate for the enzyme thyroid peroxidase, which catalyzes the iodination of tyrosine residues in thyroglobulin. This leads to the formation of thyroxine (T4) and triiodothyronine (T3), which are critical for regulating metabolism, growth, and development.

Comparison with Similar Compounds

Similar Compounds

    Thyroxine (T4): A thyroid hormone with four iodine atoms.

    Triiodothyronine (T3): A thyroid hormone with three iodine atoms.

    Diiodotyrosine (DIT): A precursor in the synthesis of thyroid hormones with two iodine atoms.

Uniqueness

O-(4-Hydroxy-3,5-diiodophenyl)-L-tyrosine is unique due to its specific iodination pattern and its role as an intermediate in the biosynthesis of thyroid hormones. Unlike thyroxine and triiodothyronine, which are active hormones, this compound serves as a building block in their synthesis.

Biological Activity

O-(4-Hydroxy-3,5-diiodophenyl)-L-tyrosine, commonly referred to as 3,5-Diiodo-L-tyrosine , is a significant compound in the field of biochemistry and endocrinology, primarily recognized for its role as a precursor in the synthesis of thyroid hormones. This article delves into its biological activities, mechanisms of action, and relevant case studies.

Overview of this compound

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 300-39-0
  • Molecular Formula : C9H9I2NO3
  • Molecular Weight : 374.99 g/mol

3,5-Diiodo-L-tyrosine is formed through the iodination of L-tyrosine and plays a critical role in the biosynthesis of thyroxine (T4) and triiodothyronine (T3), which are vital for regulating metabolism in vertebrates .

The biological activity of this compound primarily involves its conversion into thyroid hormones through several enzymatic reactions:

  • Thyroid Peroxidase Activity :
    • This enzyme catalyzes the iodination of tyrosines in thyroglobulin to form monoiodotyrosine (MIT) and diiodotyrosine (DIT), which are precursors to T3 and T4.
    • Reaction:
      DIT Hydrogen peroxideT4 byproducts\text{DIT Hydrogen peroxide}\rightarrow \text{T4 byproducts}
  • Deiodination Reactions :
    • Enzymes such as iodotyrosine dehalogenase facilitate the conversion of iodinated tyrosines back into free iodide, which can be recycled for further hormone synthesis .

1. Thyroid Hormone Synthesis

This compound is essential for the production of thyroid hormones. These hormones are crucial for:

  • Metabolic regulation
  • Growth and development
  • Maintenance of homeostasis

2. Lipid Metabolism

Research indicates that this compound influences lipid metabolism by modulating low-density lipoprotein (LDL) levels in the liver. Dextrothyroxine, a synthetic derivative, has shown effectiveness in reducing serum cholesterol levels.

3. Melanogenesis

Studies have demonstrated that L-tyrosine derivatives can stimulate melanin synthesis in melanocytes. The presence of 3,5-Diiodo-L-tyrosine has been linked to increased tyrosinase activity, which is pivotal for melanin production .

Case Study 1: Thyroid Function and Hormone Replacement

A clinical trial highlighted the effectiveness of this compound in patients with hypothyroidism. Patients receiving this compound showed significant improvements in metabolic rates and thyroid hormone levels compared to those on placebo.

Case Study 2: Antimicrobial Properties

Recent research has explored the antimicrobial activity of compounds related to this compound. A hydrazone derivative exhibited potent activity against various bacterial strains, indicating potential therapeutic applications beyond endocrine functions .

Comparative Analysis with Related Compounds

CompoundRoleKey Activity
Triiodothyronine (T3) Active thyroid hormoneRegulates metabolism more potently than T4
Levothyroxine (T4) Synthetic T4Used for hypothyroidism treatment
Dextrothyroxine Synthetic thyroid analogLowers LDL cholesterol

Properties

IUPAC Name

(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13I2NO4/c16-11-6-10(7-12(17)14(11)19)22-9-3-1-8(2-4-9)5-13(18)15(20)21/h1-4,6-7,13,19H,5,18H2,(H,20,21)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LROTZSUGDZPWDN-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)OC2=CC(=C(C(=C2)I)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)OC2=CC(=C(C(=C2)I)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13I2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80962051
Record name O-(4-Hydroxy-3,5-diiodophenyl)tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80962051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

525.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4192-14-7
Record name 3′,5′-Diiodothyronine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4192-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-(4-Hydroxy-3,5-diiodophenyl)-L-tyrosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004192147
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-(4-Hydroxy-3,5-diiodophenyl)tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80962051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-(4-hydroxy-3,5-diiodophenyl)-L-tyrosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.884
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.